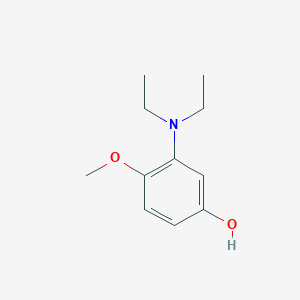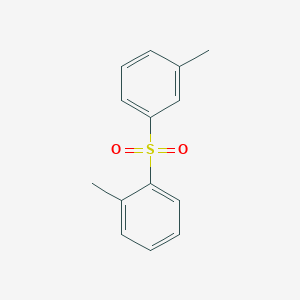![molecular formula C26H23OPS B14597107 Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- CAS No. 61173-98-6](/img/structure/B14597107.png)
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- is an organophosphorus compound with the molecular formula C26H23OPS. This compound is characterized by the presence of a phosphine oxide group, which is bonded to a diphenyl structure and a phenylthioethyl group. It is a white solid that is soluble in polar organic solvents and is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- can be synthesized through several methods. One common method involves the reaction of phosphonic esters, such as diethylphosphite, with Grignard reagents followed by acid workup . The reaction proceeds as follows:
(C2H5O)2P(O)H+3C6H5MgBr→(C6H5)2P(O)MgBr+C2H5OMgBr
(C6H5)2P(O)MgBr+HCl→(C6H5)2P(O)H+MgBrCl
Alternatively, it can be prepared by the partial hydrolysis of chlorodiphenylphosphine or diphenylphosphine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, such as Buchwald-Hartwig coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, thionyl chloride, and DIBAH (diisobutylaluminum hydride). The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges.
Major Products Formed
The major products formed from these reactions include diphenylphosphine oxides, secondary phosphines, and various organophosphorus compounds .
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- has several scientific research applications, including:
Biology: The compound is used in the synthesis of biologically active molecules and as a ligand in various biochemical studies.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism by which phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- exerts its effects involves its ability to act as a ligand and participate in various chemical reactions. The molecular targets and pathways involved include the formation of reactive intermediates and the stabilization of transition states in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the phenylthioethyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of the phenylthioethyl group.
Ethyldiphenylphosphine: Contains an ethyl group instead of the phenylthioethyl group.
Uniqueness
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- is unique due to the presence of the phenylthioethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications.
Eigenschaften
CAS-Nummer |
61173-98-6 |
|---|---|
Molekularformel |
C26H23OPS |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
(2-diphenylphosphoryl-2-phenylsulfanylethyl)benzene |
InChI |
InChI=1S/C26H23OPS/c27-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)26(21-22-13-5-1-6-14-22)29-25-19-11-4-12-20-25/h1-20,26H,21H2 |
InChI-Schlüssel |
JLGVLUVADLHAHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-Dichloro-9-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14597029.png)
![6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one](/img/structure/B14597033.png)

![7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione](/img/structure/B14597056.png)
![4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B14597062.png)


![N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14597084.png)
![N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide](/img/structure/B14597086.png)
![({2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}sulfanyl)acetonitrile](/img/structure/B14597089.png)


